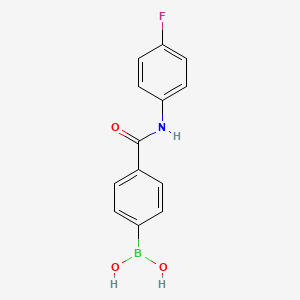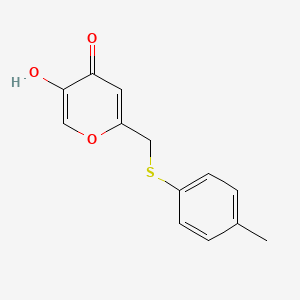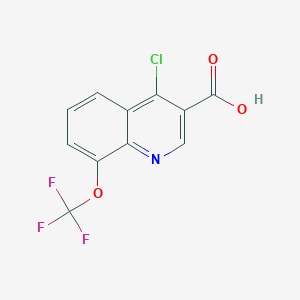
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is represented by the empirical formula C13H9ClF3NO3 . It has a molecular weight of 319.66 .Physical And Chemical Properties Analysis
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a solid . It has low solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is an important intermediate in the synthesis of various quinolone derivatives. For instance, it has been used in the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid, a key precursor for preparing quinolone-3-carboxylic acid derivatives (Shuitao Yu et al., 2015). Additionally, it has been involved in the rational strategies for the preparation of various trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids (F. Cottet et al., 2003).
Chemical Transformations
This compound plays a crucial role in various chemical transformations. For example, it serves as a starting material for the synthesis of a range of 2-substituted 3-(trifluoromethyl)quinoxalines, showcasing its versatility in the creation of different derivatives (A. V. Didenko et al., 2015).
Analytical and Complexation Applications
In the field of analytical chemistry, derivatives of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid, such as quinoxaline-2-carboxylic acid, have been studied as analytical reagents. These compounds are useful for the gravimetric determination of various metal ions, indicating their potential in analytical applications (N. K. Dutt et al., 1968).
Applications in Material Science
In material science, quinoline-2-carboxylic acids with different substituents, including the 4-Chloro-8-(trifluoromethoxy) group, have been grafted onto polymers and tested for their ability to extract metal ions, demonstrating their utility in the development of chelating materials (C. Moberg et al., 1990).
Metalation and Functionalization
This compound also finds application in the direct metalation and functionalization of trifluoromethyl-substituted pyridines and quinolines, which is a crucial step in synthesizing various pyridinecarboxylic acids and quinolinecarboxylic acids (M. Schlosser & Marc Marull, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-8-5-2-1-3-7(19-11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNREHYEPXNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



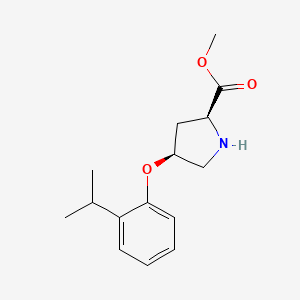
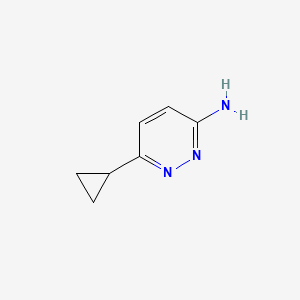
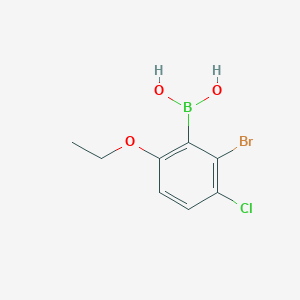
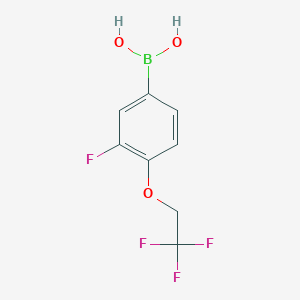
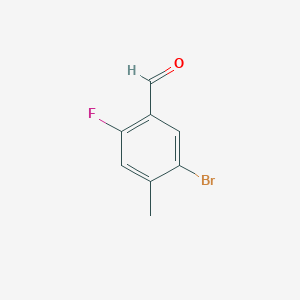

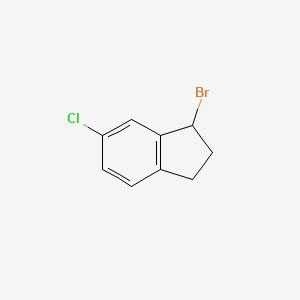
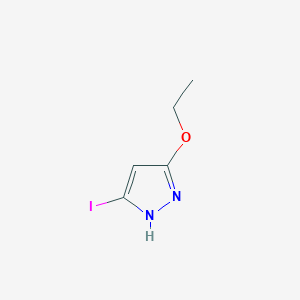
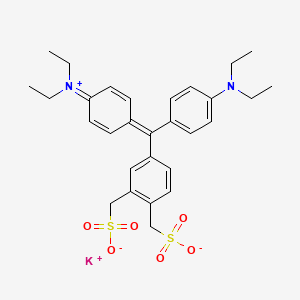
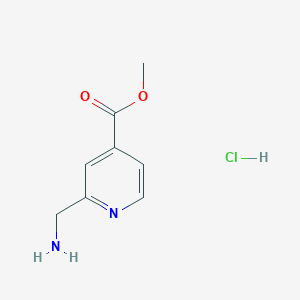
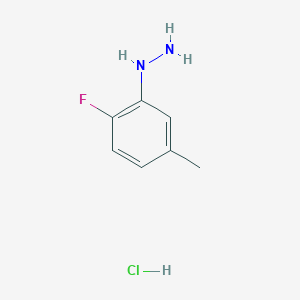
![sodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole-5-sulfonate](/img/structure/B1437041.png)
